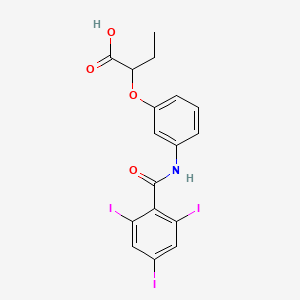
2-Hydroxy-3-phenyl-3-(piperidin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-phenyl-3-(piperidin-1-yl)propanoic acid is an organic compound that features a hydroxy group, a phenyl ring, and a piperidine ring attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-phenyl-3-(piperidin-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of phenylacetic acid with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions with a solvent such as ethanol or methanol. The resulting intermediate is then subjected to hydrolysis to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-phenyl-3-(piperidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 2-oxo-3-phenyl-3-(piperidin-1-yl)propanoic acid.
Reduction: Regeneration of this compound.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
2-Hydroxy-3-phenyl-3-(piperidin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-phenyl-3-(piperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl and piperidine rings can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-phenylpropanoic acid: Lacks the piperidine ring, making it less versatile in terms of biological interactions.
3-Phenyl-3-(piperidin-1-yl)propanoic acid: Lacks the hydroxy group, reducing its potential for hydrogen bonding.
2-Hydroxy-3-(piperidin-1-yl)propanoic acid: Lacks the phenyl ring, which decreases its hydrophobic interactions.
Uniqueness
2-Hydroxy-3-phenyl-3-(piperidin-1-yl)propanoic acid is unique due to the presence of all three functional groups (hydroxy, phenyl, and piperidine), which allows for a wide range of chemical reactions and biological interactions. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
6628-53-1 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
2-hydroxy-3-phenyl-3-piperidin-1-ylpropanoic acid |
InChI |
InChI=1S/C14H19NO3/c16-13(14(17)18)12(11-7-3-1-4-8-11)15-9-5-2-6-10-15/h1,3-4,7-8,12-13,16H,2,5-6,9-10H2,(H,17,18) |
Clé InChI |
DMFRKOCLWZRURL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(C2=CC=CC=C2)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




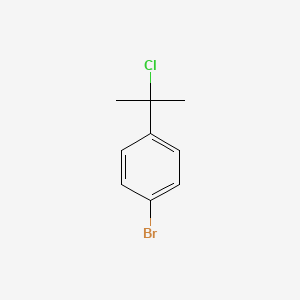
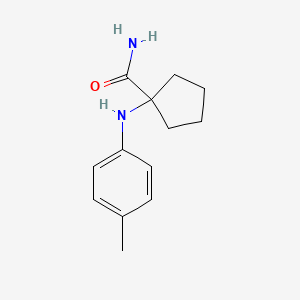


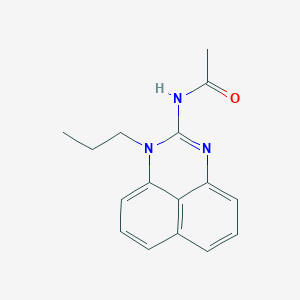
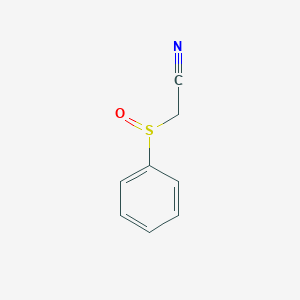
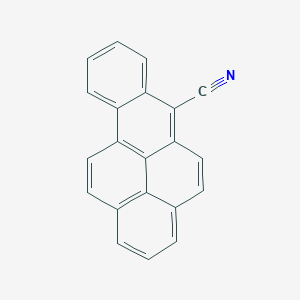
![Benzoyl chloride, 4-[(4-nitrophenyl)azo]-](/img/structure/B14718238.png)
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)


